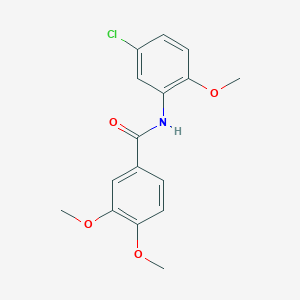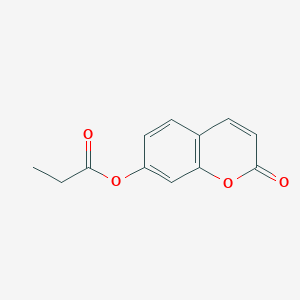![molecular formula C15H15ClN4O B5772837 N''-{4-[(2-chlorobenzyl)oxy]benzylidene}carbonohydrazonic diamide](/img/structure/B5772837.png)
N''-{4-[(2-chlorobenzyl)oxy]benzylidene}carbonohydrazonic diamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N''-{4-[(2-chlorobenzyl)oxy]benzylidene}carbonohydrazonic diamide, also known as CCB, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of carbonohydrazide and has been shown to have a wide range of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of N''-{4-[(2-chlorobenzyl)oxy]benzylidene}carbonohydrazonic diamide is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways. N''-{4-[(2-chlorobenzyl)oxy]benzylidene}carbonohydrazonic diamide has been shown to inhibit the activity of enzymes such as tyrosine kinases and phosphodiesterases, which are involved in various cellular processes. It has also been shown to modulate the activity of certain signaling pathways, such as the MAPK/ERK pathway.
Biochemical and Physiological Effects:
N''-{4-[(2-chlorobenzyl)oxy]benzylidene}carbonohydrazonic diamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. It has also been shown to have anti-inflammatory effects, reducing the production of cytokines and chemokines. In addition, N''-{4-[(2-chlorobenzyl)oxy]benzylidene}carbonohydrazonic diamide has been shown to have neuroprotective effects, protecting against oxidative stress and reducing neuronal damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N''-{4-[(2-chlorobenzyl)oxy]benzylidene}carbonohydrazonic diamide has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. It has also been shown to have low toxicity and is well tolerated by cells and animals. However, N''-{4-[(2-chlorobenzyl)oxy]benzylidene}carbonohydrazonic diamide has some limitations as well. It is a relatively new compound, and its mechanism of action is not fully understood. In addition, its effects may vary depending on the cell type and experimental conditions used.
Direcciones Futuras
There are several future directions for research on N''-{4-[(2-chlorobenzyl)oxy]benzylidene}carbonohydrazonic diamide. One area of interest is the development of more potent and selective derivatives of N''-{4-[(2-chlorobenzyl)oxy]benzylidene}carbonohydrazonic diamide. Another area of interest is the study of N''-{4-[(2-chlorobenzyl)oxy]benzylidene}carbonohydrazonic diamide in combination with other compounds, such as chemotherapeutic agents, to enhance their efficacy. Finally, the potential clinical applications of N''-{4-[(2-chlorobenzyl)oxy]benzylidene}carbonohydrazonic diamide should be explored further, particularly in the treatment of cancer and neurodegenerative diseases.
Conclusion:
In conclusion, N''-{4-[(2-chlorobenzyl)oxy]benzylidene}carbonohydrazonic diamide is a promising compound for use in scientific research. Its wide range of biochemical and physiological effects make it a valuable tool for studying various biological processes. While there are still many unanswered questions about the mechanism of action of N''-{4-[(2-chlorobenzyl)oxy]benzylidene}carbonohydrazonic diamide, its potential applications in cancer, inflammation, and neurodegenerative diseases make it an area of great interest for future research.
Métodos De Síntesis
The synthesis of N''-{4-[(2-chlorobenzyl)oxy]benzylidene}carbonohydrazonic diamide involves the reaction of 2-chlorobenzaldehyde with carbonohydrazide in the presence of a catalyst. The resulting product is then treated with benzyl bromide to form N''-{4-[(2-chlorobenzyl)oxy]benzylidene}carbonohydrazonic diamide. This method has been shown to be effective in producing high yields of pure N''-{4-[(2-chlorobenzyl)oxy]benzylidene}carbonohydrazonic diamide.
Aplicaciones Científicas De Investigación
N''-{4-[(2-chlorobenzyl)oxy]benzylidene}carbonohydrazonic diamide has been studied extensively for its potential applications in scientific research. It has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for studying various biological processes. N''-{4-[(2-chlorobenzyl)oxy]benzylidene}carbonohydrazonic diamide has been used in studies of cancer, inflammation, and neurodegenerative diseases, among others.
Propiedades
IUPAC Name |
2-[(E)-[4-[(2-chlorophenyl)methoxy]phenyl]methylideneamino]guanidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN4O/c16-14-4-2-1-3-12(14)10-21-13-7-5-11(6-8-13)9-19-20-15(17)18/h1-9H,10H2,(H4,17,18,20)/b19-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABHCKRUQSBLDMN-DJKKODMXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CC=C(C=C2)C=NN=C(N)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)COC2=CC=C(C=C2)/C=N/N=C(N)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(4-chlorophenyl)ethyl]-N'-phenylthiourea](/img/structure/B5772764.png)



![5-chloro-2-methoxy-N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B5772789.png)

![N'-[2-(4-nitrophenyl)acetyl]cyclohexanecarbohydrazide](/img/structure/B5772808.png)
![N-1-naphthyl-N'-[2-(4-pyridinyl)ethyl]urea](/img/structure/B5772813.png)
![2-benzyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5,7(6H)-dione](/img/structure/B5772816.png)

![N-[3-({[4-(2-oxo-1-pyrrolidinyl)phenyl]sulfonyl}amino)phenyl]acetamide](/img/structure/B5772844.png)
![ethyl 3-{[3-(2-nitrophenyl)acryloyl]amino}benzoate](/img/structure/B5772846.png)

![2-methyl-N-{4-[(trichloroacetyl)amino]phenyl}propanamide](/img/structure/B5772856.png)